Phenylpyruvic acid

Vue d'ensemble

Description

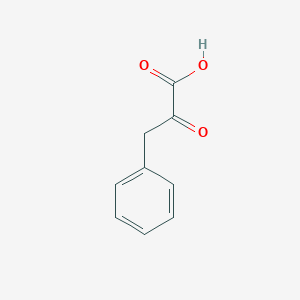

L’acide phénylpyruvique est un composé organique de formule C₆H₅CH₂C(O)CO₂H. Il s’agit d’un acide cétonique qui existe en équilibre avec ses tautomères énoliques. Ce composé est un produit de la désamination oxydative de la phénylalanine et joue un rôle significatif dans les voies métaboliques. L’acide phénylpyruvique est particulièrement remarquable pour son implication dans la phénylcétonurie, un trouble métabolique où la phénylalanine s’accumule et est convertie en acide phénylpyruvique en raison de la réduction de l’activité de l’enzyme phénylalanine hydroxylase .

Méthodes De Préparation

L’acide phénylpyruvique peut être synthétisé par différentes méthodes :

Méthode classique : Il est produit à partir de dérivés d’acide aminocinnamique.

Méthode de condensation : La benzaldéhyde et les dérivés de glycine sont condensés pour former la phénylazlactone, qui est ensuite hydrolysée par catalyse acide ou basique.

Double carbonylation : Il peut également être synthétisé à partir de chlorure de benzyle par double carbonylation.

Analyse Des Réactions Chimiques

Formation from L-Phenylalanine

The primary reaction for the formation of phenylpyruvic acid is the transamination of L-phenylalanine:

This reaction is catalyzed by the enzyme tyrosine aminotransferase (TAT), which facilitates the conversion of L-phenylalanine to PPA while producing L-glutamic acid as a byproduct. The reaction highlights the role of PPA in amino acid metabolism and its potential for further transformations.

Conversion to Phenyllactic Acid

This compound can also be converted into phenyllactic acid through a reduction process involving NAD-dependent lactate dehydrogenases:

Research has shown that specific strains of Bacillus coagulans can efficiently catalyze this conversion, achieving high yields under optimized conditions. The kinetic parameters for this enzymatic reaction have been characterized, revealing differences in catalytic efficiency between pyruvate and PPA substrates .

Enolization Reaction

This compound can undergo enolization to form enol-phenylpyruvate:

This reversible reaction is significant in metabolic pathways where PPA acts as a substrate or product in various enzymatic processes.

Microbial Biotransformation

Recent studies have focused on biotechnological methods for producing this compound from L-phenylalanine using engineered microbial strains such as Escherichia coli. A two-step biotransformation process has been developed, where growing cells first convert L-phenylalanine into PPA, followed by resting cells that further enhance production. Under optimized conditions, yields can reach up to 75 g/L in bioreactor setups .

Kinetic Modeling

Kinetic models have been established to describe the biotransformation processes involving substrate and product inhibition. For instance, initial rates of PPA production are influenced by concentrations of L-phenylalanine and PPA itself, with observed substrate inhibition occurring at higher concentrations .

Table 1: Kinetic Parameters for Resting Cell Biotransformation

| Parameter | Value |

|---|---|

| Maximal Reaction Rate () | 0.41 g·L·min |

| Michaelis Constant () | 30 g·L |

| Substrate Inhibition Constant () | 70.6 g·L |

| Product Inhibition Constant () | 22.3 g·L |

This table summarizes critical kinetic parameters that inform the optimization of biotransformation processes involving this compound.

Applications De Recherche Scientifique

Biochemical and Pharmaceutical Applications

Phenylketonuria Management

Phenylpyruvic acid is primarily associated with phenylketonuria (PKU), a genetic disorder caused by a deficiency in phenylalanine hydroxylase, leading to elevated levels of phenylalanine and its metabolites, including PPA. In PKU management, monitoring urinary levels of PPA serves as a diagnostic tool for assessing metabolic control and dietary adherence . Furthermore, PPA's role in the metabolism of phenylalanine has been studied to develop therapeutic strategies that mitigate the effects of PKU .

Drug Precursor

PPA is also recognized as a precursor for synthesizing various pharmaceutical compounds. For example, it can be converted into phenyllactic acid (PLA), which exhibits antimicrobial properties and potential applications in food preservation and pharmaceuticals . Research has demonstrated efficient microbial conversion techniques using strains like Bacillus coagulans, highlighting PPA's utility in producing valuable bioactive compounds .

Microbial Production of Derivatives

PPA serves as a substrate for the production of several important derivatives through microbial fermentation processes. The following table summarizes key derivatives produced from PPA:

| Derivative | Microorganism | Application |

|---|---|---|

| Phenyllactic Acid | Bacillus coagulans | Antimicrobial agent; food preservation |

| O-hydroxyphenylacetic Acid | Various microbial strains | Potential therapeutic applications |

Case Study: Production of Phenyllactic Acid

A study demonstrated that Bacillus coagulans could convert PPA into PLA efficiently under optimized conditions, achieving high yields and productivity . This biotransformation process not only enhances the value of PPA but also contributes to sustainable production methods in the food industry.

Metabolic Studies

Research has shown that PPA influences various metabolic pathways. For instance, studies involving HepG2 cells indicated that exposure to PPA affects the transcription of genes related to transthyretin (TTR), which is a marker for nutritional status in PKU patients . This highlights the compound's relevance in understanding metabolic dysregulation associated with amino acid metabolism.

Environmental Biotechnology

PPA's role extends into environmental applications as well. The development of genetically engineered microbes capable of degrading excess phenylalanine from dietary sources shows promise for reducing blood phenylalanine levels in PKU patients . This biotechnological approach could lead to innovative dietary supplements or probiotics aimed at managing PKU more effectively.

Mécanisme D'action

L’acide phénylpyruvique exerce ses effets par le biais de diverses cibles et voies moléculaires :

Désamination oxydative : Il est produit à partir de la désamination oxydative de la phénylalanine.

Inhibition enzymatique : Les dérivés de l’acide phénylpyruvique agissent comme des inhibiteurs enzymatiques, affectant diverses voies métaboliques.

Voies métaboliques : Il est impliqué dans la voie métabolique de la phénylalanine, conduisant à la production d’acide phénylpyruvique en cas de phénylcétonurie.

Comparaison Avec Des Composés Similaires

L’acide phénylpyruvique peut être comparé à d’autres composés similaires :

Acide phénylacétique : Les deux sont des produits du métabolisme de la phénylalanine, mais l’acide phénylacétique est formé par oxydation.

Acide phényllactique : Ce composé est synthétisé à partir de l’acide phénylpyruvique et est utilisé comme agent antimicrobien.

Phénylalanine : L’acide phénylpyruvique est un produit de la désamination oxydative de la phénylalanine.

L’acide phénylpyruvique se distingue par son implication dans les troubles métaboliques tels que la phénylcétonurie et son large éventail d’applications dans divers domaines.

Activité Biologique

Phenylpyruvic acid (PPA), a keto-acid and an intermediate in the metabolism of phenylalanine, plays a significant role in various biological processes. Its primary relevance is observed in phenylketonuria (PKU), a genetic disorder characterized by the accumulation of phenylalanine due to the deficiency of the enzyme phenylalanine hydroxylase. This article delves into the biological activity of this compound, highlighting its metabolic pathways, interactions with enzymes, and implications in health and disease.

Metabolic Pathways

This compound is primarily produced through the transamination of phenylalanine, catalyzed by enzymes such as phenylalanine dehydrogenase and tyrosine aminotransferase . The metabolic reaction can be summarized as follows:

This reaction is crucial for maintaining amino acid balance and preventing toxic accumulation of phenylalanine in individuals with PKU .

Enzymatic Interactions

This compound interacts with several enzymes, influencing various metabolic pathways:

| Enzyme | Function | Gene Name | Molecular Weight (Da) |

|---|---|---|---|

| Phenylalanine dehydrogenase | Catalyzes oxidative deamination of L-phenylalanine | pdh | 36,608.615 |

| Tyrosine aminotransferase | Converts tyrosine to p-hydroxyphenylpyruvate | TAT | 50,398.895 |

| Macrophage migration inhibitory factor | Involved in immune response and macrophage regulation | MIF | 12,476.19 |

These enzymes facilitate the conversion of phenylalanine to this compound and subsequently to other metabolites, impacting neurotransmitter synthesis and immune responses .

Implications in Phenylketonuria (PKU)

In PKU patients, elevated levels of this compound are observed due to the inability to metabolize phenylalanine effectively. This condition can lead to severe neurological consequences if not managed through dietary restrictions or therapeutic interventions. Recent studies have explored innovative treatments such as genetically engineered probiotics that express phenylalanine lyase, which can degrade excess phenylalanine before absorption .

Case Study: Probiotic Treatment in PKU Mice

A study involving homozygous PAHenu2 mice (a model for PKU) demonstrated that treatment with a probiotic expressing a phenylalanine lyase gene significantly reduced blood phenylalanine levels within days. The probiotic's effectiveness was attributed to its ability to metabolize dietary phenylalanine, showcasing a potential therapeutic avenue for managing PKU .

Neurotransmitter Synthesis

Elevated levels of this compound can interfere with the synthesis of critical neurotransmitters such as dopamine and serotonin. This interference occurs because high concentrations of phenylalanine inhibit the activities of tyrosine hydroxylase and tryptophan hydroxylase, enzymes necessary for synthesizing these neurotransmitters .

Research Findings on Neurotransmitter Dynamics

A study investigated the effects of sapropterin dihydrochloride on neurotransmitter synthesis in PKU mice. While sapropterin increased brain biopterin levels, it did not significantly alter dopamine or serotonin levels directly but may enhance neurotransmitter release . This finding underscores the complex interplay between metabolic byproducts like PPA and neurotransmitter dynamics.

Antimicrobial Properties

Emerging research indicates that this compound derivatives, such as phenyllactic acid (PLA), exhibit antimicrobial properties. A novel strain of Bacillus coagulans was found to convert PPA into PLA efficiently, which has demonstrated broad-spectrum antimicrobial activity against bacteria and fungi . This conversion process highlights potential applications for PPA in food preservation and therapeutic contexts.

Propriétés

IUPAC Name |

2-oxo-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNMPGBKDVTSJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

114-76-1 (hydrochloride salt), 51828-93-4 (calcium salt) | |

| Record name | Phenylpyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1042281 | |

| Record name | Phenylpyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow or white crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid, White crystalline powder | |

| Record name | Phenylpyruvic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16577 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phenylpyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000205 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Oxo-3-phenylpropionic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1466/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

112 mg/mL, Soluble in water, Soluble (in ethanol) | |

| Record name | Phenylpyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000205 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Oxo-3-phenylpropionic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1466/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

156-06-9 | |

| Record name | Phenylpyruvic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylpyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylpyruvic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03884 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzenepropanoic acid, .alpha.-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylpyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpyruvic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLPYRUVIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7CO62M413 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenylpyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000205 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

154 °C | |

| Record name | Phenylpyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000205 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.